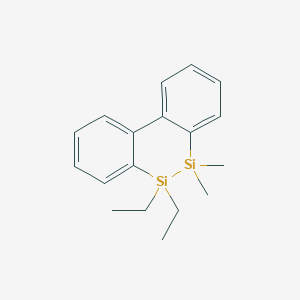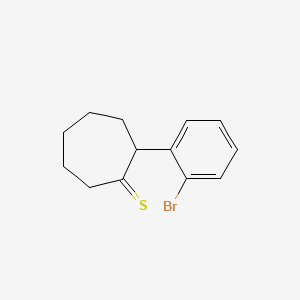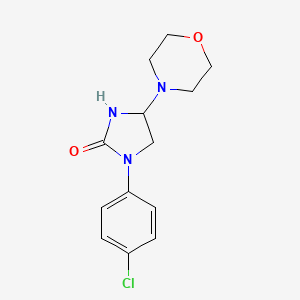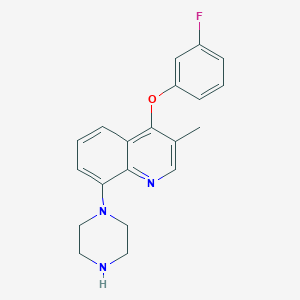
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- is a unique organosilicon compound. It is a derivative of phenanthrene, where silicon atoms replace the carbon atoms at the 9 and 10 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- typically involves the reaction of phenanthrene with silicon-containing reagents. One common method is the hydrosilylation of phenanthrene derivatives using diethylsilane and dimethylsilane under the presence of a catalyst such as platinum or rhodium . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions often require catalysts and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silicon-containing phenanthrene derivatives.
Applications De Recherche Scientifique
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-carbon interactions.
Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- exerts its effects involves interactions between the silicon atoms and other molecular targets. The silicon atoms can form stable bonds with various elements, allowing the compound to participate in a range of chemical reactions. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, which lacks silicon atoms.
9,10-Dihydrophenanthrene: A hydrogenated derivative of phenanthrene.
9,10-Diphenyl-9,10-dihydroanthracene: A phenanthrene derivative with phenyl groups at the 9 and 10 positions
Uniqueness
9,10-Disilaphenanthrene, 9,9-diethyl-9,10-dihydro-10,10-dimethyl- is unique due to the presence of silicon atoms at the 9 and 10 positions. This substitution imparts distinct electronic and chemical properties to the compound, differentiating it from its carbon-based analogs. The silicon atoms enhance the compound’s stability and reactivity, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
828282-79-7 |
|---|---|
Formule moléculaire |
C18H24Si2 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
5,5-diethyl-6,6-dimethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C18H24Si2/c1-5-20(6-2)18-14-10-8-12-16(18)15-11-7-9-13-17(15)19(20,3)4/h7-14H,5-6H2,1-4H3 |
Clé InChI |
XRWTUOZQXZQEEP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(C2=CC=CC=C2C3=CC=CC=C3[Si]1(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)


![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)
